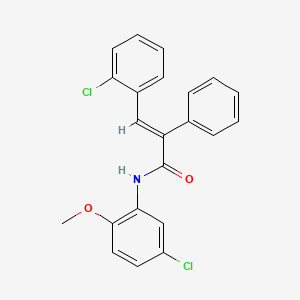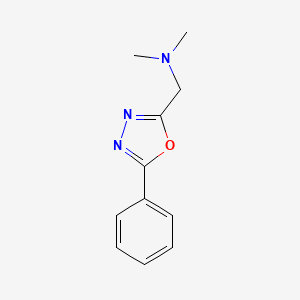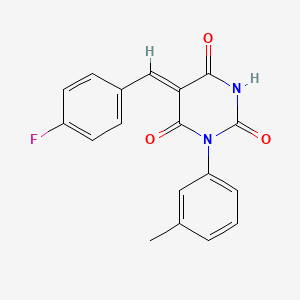
5-amino-N-(2-furylmethyl)-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-N-(2-furylmethyl)-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has gained significant attention in scientific research due to its potential applications in the fields of medicinal chemistry and drug discovery. This compound exhibits unique properties that make it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 5-amino-N-(2-furylmethyl)-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-amino-N-(2-furylmethyl)-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide exhibits low toxicity and is well-tolerated in vivo. This compound has been shown to exhibit anti-tumor activity in animal models, and has also been shown to exhibit antibacterial and antifungal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-amino-N-(2-furylmethyl)-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its unique properties, which make it a promising candidate for the development of new drugs. Additionally, this compound exhibits low toxicity and is well-tolerated in vivo. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may make it difficult to produce in large quantities.
Orientations Futures
Future research on 5-amino-N-(2-furylmethyl)-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide could focus on the development of new drugs that target specific enzymes involved in the growth and proliferation of cancer cells. Additionally, further research could be conducted to explore the antibacterial and antifungal properties of this compound, and its potential applications in the treatment of infectious diseases. Finally, efforts could be made to optimize the synthesis method of this compound, making it more efficient and cost-effective to produce.
Méthodes De Synthèse
The synthesis of 5-amino-N-(2-furylmethyl)-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide involves a multistep process that begins with the reaction of 4-isopropylbenzaldehyde and furfural to form 4-isopropylphenyl-2-furylmethanol. This intermediate is then reacted with hydrazine hydrate and acetic anhydride to produce 4-isopropylphenyl-2-furylmethyl hydrazine acetate. The final step involves the reaction of this intermediate with 4-azido-1H-1,2,3-triazole and triethylamine to yield 5-amino-N-(2-furylmethyl)-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide.
Applications De Recherche Scientifique
The unique properties of 5-amino-N-(2-furylmethyl)-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide make it a promising candidate for the development of new drugs. This compound has been shown to exhibit anti-tumor activity, making it a potential candidate for the treatment of cancer. Additionally, it has been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the treatment of infectious diseases.
Propriétés
IUPAC Name |
5-amino-N-(furan-2-ylmethyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-11(2)12-5-7-13(8-6-12)22-16(18)15(20-21-22)17(23)19-10-14-4-3-9-24-14/h3-9,11H,10,18H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCDPHCHDPCLJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CO3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(furan-2-ylmethyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4927614.png)




![N,N'-bis[2-(diethylamino)ethyl]terephthalamide](/img/structure/B4927631.png)

![1-(2-methoxyphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B4927659.png)
![5-(2-furyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4927669.png)
![1-amino-3-[(5-nitro-8-quinolinyl)amino]-2-propanol](/img/structure/B4927670.png)
![1-(2-{[1-adamantyl(methyl)amino]methyl}-9-butyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone dihydrochloride](/img/structure/B4927675.png)
![3-({[3-(4-methylphenyl)-1-adamantyl]carbonyl}amino)benzoic acid](/img/structure/B4927686.png)
![4-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-2,5-dimethoxybenzaldehyde](/img/structure/B4927699.png)
